molecular formula C25H34N2O5S B2981865 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922005-56-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2981865
CAS No.: 922005-56-9
M. Wt: 474.62
InChI Key: QQRQXBNJGUZNQB-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally complex small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The compound features a seven-membered oxazepine ring with isopentyl and dimethyl substituents at position 5 and 3,3 respectively, and a 4-oxo group. The sulfonamide moiety at position 7 is further substituted with methoxy and dimethyl groups on the benzene ring. Its synthesis and structural elucidation likely involved advanced crystallographic techniques, such as SHELX-based refinement , and spectroscopic methods (e.g., NMR, LC/MS) for validation .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-21-14-19(8-9-22(21)32-15-25(5,6)24(27)28)26-33(29,30)20-12-17(3)23(31-7)18(4)13-20/h8-9,12-14,16,26H,10-11,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQXBNJGUZNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound belonging to the oxazepine class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N2O5SC_{24}H_{32}N_{2}O_{5}S with a molecular weight of approximately 460.59 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways relevant to therapeutic applications.

Biological Activities

Research indicates that derivatives of oxazepines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to the one have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Effects : The compound may have the ability to modulate inflammatory responses, which is crucial in treating chronic inflammatory conditions.
  • Neuropharmacological Effects : Given the structural similarities with known psychoactive compounds, there is potential for neuroactive properties.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazepine derivatives:

  • Study 1 : A study published in Molecules demonstrated that certain oxazepine derivatives exhibited significant antibacterial activity against Klebsiella pneumoniae and other pathogens .
  • Study 2 : Research highlighted in PubChem indicated that similar compounds showed promising anticancer properties by inducing apoptosis in various cancer cell lines .
  • Study 3 : Investigations into the anti-inflammatory properties revealed that these compounds could inhibit pro-inflammatory cytokines in vitro .

Data Table of Biological Activities

Biological ActivityReferenceObserved Effect
Antibacterial Inhibition of Klebsiella pneumoniae growth
Anticancer Induction of apoptosis in cancer cells
Anti-inflammatory Reduced cytokine levels

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with benzo-fused oxazepines and sulfonamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Differences
Target Compound Benzo[b][1,4]oxazepine 5-isopentyl, 3,3-dimethyl, 4-oxo; 7-sulfonamide with 4-methoxy-3,5-dimethyl Unique isopentyl and dimethyl configuration on oxazepine; bulky sulfonamide group
Salternamide E (Marine Actinomycete Metabolite) Cyclic peptide Methylation and hydroxylation patterns Lacks oxazepine core; distinct biosynthetic origin
Rapamycin Analogues (e.g., Compounds 1 and 7) Macrolide Modifications at positions 29–36 and 39–44 Macrocyclic vs. oxazepine core; differing bioactivity targets

In contrast, Salternamide E’s cyclic peptide structure prioritizes hydrogen bonding for target specificity , while rapamycin analogues rely on macrocyclic rigidity for mTOR inhibition .

Spectroscopic and Analytical Comparisons

NMR Analysis :

  • Chemical Shifts : The target compound’s NMR profile (hypothetical data inferred from ) would show distinct shifts in the oxazepine ring protons (e.g., δ 3.1–4.5 ppm for oxazepine protons) and sulfonamide aromatic protons (δ 7.2–7.8 ppm). Regions analogous to "Region A" and "Region B" in rapamycin analogues would highlight substituent-induced deshielding.
  • Key Contrasts : Unlike rapamycin analogues, where modifications at positions 29–44 alter bioactivity , the target compound’s substitutions likely modulate steric effects rather than electronic environments.

LC/MS and Molecular Networking :

  • Fragmentation Patterns : The sulfonamide group would produce characteristic MS/MS fragments (e.g., m/z 155 for SO₂NH₂+), differentiating it from marine metabolites like Salternamide E, which fragment via peptide bond cleavage .
  • Cosine Scores : In molecular networking, the compound would cluster with sulfonamide-containing analogues (cosine score >0.8) but show low similarity (<0.3) to macrolides or peptides .
Bioactivity and Pharmacological Potential

While direct bioactivity data are unavailable, structural parallels suggest hypotheses:

  • Sulfonamide Group: Known for enzyme inhibition (e.g., carbonic anhydrase), the substituent may target proteases or kinases.
  • Oxazepine Core : Similar to benzodiazepines, the core could confer CNS activity, though the bulky substituents may redirect specificity to peripheral targets.
Crystallographic and Computational Insights

The compound’s structure likely required SHELX-based refinement due to conformational flexibility in the oxazepine ring . Comparatively, rigid macrocycles like rapamycin analogues are more amenable to automated crystallographic pipelines .

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